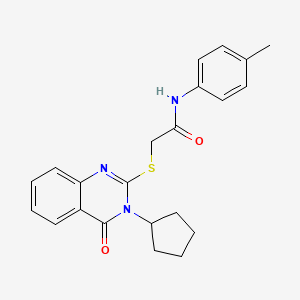
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostanoids. This leads to a decrease in the levels of prostaglandins, thromboxanes, and prostacyclins, reducing inflammation and pain.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . This makes it potentially useful in the treatment of conditions such as arthritis, where inflammation is a major symptom.
Actividad Biológica
The compound 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide (also referred to as K284-2314) has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
- IUPAC Name : 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]-N-(p-tolyl)acetamide
Synthesis
The synthesis of K284-2314 involves the condensation of 3-cyclopentyl-4-oxo-3,4-dihydroquinazoline with p-tolyl acetamide in the presence of a suitable coupling agent. The reaction typically employs thionyl chloride or carbonyldiimidazole as activating agents to facilitate the formation of the thioether linkage.
Anticancer Activity
Research indicates that K284-2314 exhibits significant anticancer properties. In vitro studies have shown that it selectively inhibits the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. Notably, one study reported a log GI(50) value of -6.01 for HOP-92 (NSCLC) and -6.00 for U251 (CNS), indicating potent cytotoxicity against these cell lines .
Antimicrobial Activity
K284-2314 also demonstrates antimicrobial activity against a range of bacterial strains. The compound's effectiveness was evaluated using standard antimicrobial susceptibility testing methods. Results indicated that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has been studied for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The synthesized derivatives were shown to possess varying degrees of inhibitory activity against this enzyme, which is critical for developing new antidiabetic agents .
Case Studies
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications to the cyclopentyl and quinazoline moieties can significantly influence biological activity. Variations in substituents on the aromatic rings also play a crucial role in enhancing potency and selectivity towards target enzymes and cancer cells.
Propiedades
IUPAC Name |
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-10-12-16(13-11-15)23-20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMCLFGKQAVHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














